4-bromo-2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol
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Overview
Description
4-bromo-2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol is a complex organic compound that features a variety of functional groups, including bromine, chlorine, fluorine, nitro, and phenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzoxazole ring, followed by the introduction of the bromine, chlorine, and fluorine substituents. The nitro group is usually introduced via nitration reactions, and the phenol group is formed through hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol can undergo a variety of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine, chlorine, and fluorine atoms can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as tin(II) chloride (SnCl₂) or iron (Fe) in the presence of hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Industry: Used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, which can lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-methylbenzonitrile
- 4-bromo-2,2,2-trifluoroacetophenone
- 4-bromophenylacetic acid
Uniqueness
4-bromo-2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol is unique due to the combination of its functional groups, which provide a wide range of chemical reactivity and potential applications. The presence of the benzoxazole ring, along with the halogen and nitro substituents, makes it particularly versatile for use in various fields of research and industry.
Properties
Molecular Formula |
C20H10BrClFN3O4 |
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Molecular Weight |
490.7 g/mol |
IUPAC Name |
4-bromo-2-[[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C20H10BrClFN3O4/c21-11-5-10(19(27)17(6-11)26(28)29)9-24-13-2-4-18-16(8-13)25-20(30-18)14-3-1-12(23)7-15(14)22/h1-9,27H |
InChI Key |
IWIIVMGIINVDKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N=CC3=C(C(=CC(=C3)Br)[N+](=O)[O-])O)N=C(O2)C4=C(C=C(C=C4)F)Cl |
Origin of Product |
United States |
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